molecular formula C6H6F3N3 B11912288 3-(Trifluoromethyl)-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole

3-(Trifluoromethyl)-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole

Cat. No.: B11912288
M. Wt: 177.13 g/mol
InChI Key: FIVXVFWOXHQVFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Trifluoromethyl)-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole is a synthetically versatile, fused heterocyclic scaffold of significant interest in medicinal chemistry and early-stage drug discovery research . This compound features a 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole core, a topology known for its relatively planar structure and its utility as a sophisticated scaffold, often deployed as a piperazine bioisostere to project pharmacophoric elements with defined vectoriality . The incorporation of the trifluoromethyl group is a strategic modification known to enhance key physicochemical properties of drug candidates, including metabolic stability and membrane permeability, which are critical for optimizing lead compounds . The 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole scaffold is a privileged structure in the design of potent kinase inhibitors . It forms the central core of several investigated therapeutic agents, most notably in the field of oncology, where it has been successfully utilized in the development of inhibitors targeting Aurora-A kinase and other anticancer kinase targets . The scaffold's ability to recapitulate the topology of other heterocycles while offering distinct substitution vectors makes it a valuable template for probing novel biological targets and structure-activity relationships (SAR) . Researchers value this compound for constructing novel molecular entities aimed at hit-to-lead optimization and for exploring new chemical space in high-throughput screening libraries. It is supplied exclusively for laboratory research purposes. This product is labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H6F3N3

Molecular Weight

177.13 g/mol

IUPAC Name

3-(trifluoromethyl)-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole

InChI

InChI=1S/C6H6F3N3/c7-6(8,9)5-3-1-10-2-4(3)11-12-5/h10H,1-2H2,(H,11,12)

InChI Key

FIVXVFWOXHQVFJ-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(CN1)NN=C2C(F)(F)F

Origin of Product

United States

Preparation Methods

Cyclocondensation of Hydrazine Derivatives with Electrophilic Partners

The foundational strategy for constructing the pyrrolo[3,4-c]pyrazole core involves cyclocondensation between hydrazine derivatives and electrophilic reagents such as diketones or acetylenedicarboxylates. A representative synthesis begins with phenylhydrazine hydrochloride and diethyl acetylenedicarboxylate (DEAD) in ethanol, yielding 5-hydroxypyrazole intermediates 1 and 2 (65–70% yield) . Subsequent treatment with phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) in dichloroethane (DCE) facilitates formylation at the 4-position, producing 4-formyl-5-chloropyrazoles 3 and 4 in >85% yield .

Table 1: Cyclocondensation Optimization Parameters

StepReagentsSolventTemperatureYield
Initial cyclizationPhenylhydrazine + DEADEthanolRT, 20 h65%
FormylationPOCl₃, DMFDCEReflux85%
OxidationNaClO₂, H₃PO₄THF/H₂O0°C → RT75%

The trifluoromethyl group is introduced via Suzuki–Miyaura cross-coupling using palladium catalysts, though direct incorporation during cyclization is achievable using trifluoroacetohydrazide precursors . For instance, reacting N-benzylethylenediamine with trifluoroacetohydrazide under HCl-mediated conditions yields trifluoromethylated triazolopyrazines with 99% efficiency .

Acid-Catalyzed Cyclization Strategies

Strong acids like HCl or H₂SO₄ catalyze ring closure in intermediates to form the tetrahydropyrrolo[3,4-c]pyrazole scaffold. A case study demonstrates the synthesis of 3-methyl-1-(4-(trifluoromethyl)phenyl)indenopyrazole via HCl-catalyzed cyclization of hydrazone intermediates . Microwave-assisted heating (150°C, 30 min) enhances reaction efficiency, achieving 89% yield compared to 72% under conventional reflux .

Key Considerations:

  • Solvent Systems: Polar aprotic solvents (e.g., DMF, DCE) improve solubility of aromatic intermediates.

  • Acid Strength: Concentrated HCl (37%) outperforms weaker acids (e.g., AcOH) in driving dehydration .

  • Temperature Control: Excessive heat (>60°C) promotes side reactions, necessitating precise thermal management .

Transition Metal-Catalyzed Cyclization

Palladium and copper catalysts enable regioselective cyclization and trifluoromethyl group installation. A copper(I)-catalyzed cascade reaction between hydrazones and trifluoromethyl ketones generates the pyrrolo-pyrazole framework in one pot . Optimized conditions (20 mol% CuI, 3.0 equiv TBHP in DMF at 80°C) afford 81% yield, with tert-butyl hydroperoxide (TBHP) identified as the optimal oxidant .

Table 2: Metal-Catalyzed Method Comparison

CatalystOxidantSolventTemperatureYield
CuITBHPDMF80°C81%
Pd(PPh₃)₄O₂Toluene100°C68%
Fe(OTf)₃DTBPCH₃CN70°C45%

Notably, iron-based catalysts exhibit lower efficacy (<50% yield), underscoring copper’s superiority in mediating these transformations .

Post-Synthetic Trifluoromethylation

For pre-formed pyrrolo[3,4-c]pyrazoles, late-stage trifluoromethylation is achievable via:

  • Nucleophilic Substitution: Displacement of halides (Cl, Br) with CF₃⁻ sources (e.g., TMSCF₃) .

  • Electrophilic Agents: Trifluoromethyl iodide (CF₃I) under basic conditions (K₂CO₃, DMF) .

Challenges:

  • Regioselectivity: Competing substitution at N vs. C positions necessitates directing groups .

  • Side Reactions: Over-fluorination or ring-opening observed at elevated temperatures .

Industrial-Scale Production and Green Chemistry

Scalable routes emphasize atom economy and reduced waste. Continuous flow reactors enhance mass transfer in cyclization steps, achieving 90% conversion with 15-minute residence times . Solvent recycling (toluene/water biphasic systems) and catalytic POCl₃ reuse lower environmental impact .

Table 3: Industrial Process Metrics

ParameterBatch ProcessFlow Process
Yield75%90%
Reaction Time8 h15 min
Solvent Consumption5 L/kg1.2 L/kg

Chemical Reactions Analysis

Types of Reactions

3-(Trifluoromethyl)-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Carboxylic acid derivatives.

    Reduction: Corresponding alcohols or amines.

    Substitution: Substituted pyrazole derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have demonstrated that 3-(trifluoromethyl)-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole exhibits promising anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For instance, a study highlighted its effectiveness against breast and lung cancer cells by inducing apoptosis via the mitochondrial pathway .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Research indicates that it possesses significant antibacterial and antifungal properties, making it a candidate for developing new antimicrobial agents. The mechanism of action appears to involve disruption of microbial cell membranes and inhibition of essential metabolic pathways .

Neuroprotective Effects

Neuroprotective properties have been attributed to this compound as well. Studies suggest that it may help in protecting neuronal cells from oxidative stress and excitotoxicity, which are critical factors in neurodegenerative diseases like Alzheimer's and Parkinson's disease .

Synthetic Routes

The synthesis of this compound has been achieved through various methods including cyclization reactions involving trifluoromethylated precursors. These synthetic approaches allow for the efficient production of the compound in significant yields .

Characterization Techniques

Characterization of the compound has been performed using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography. These methods confirm the molecular structure and purity of the synthesized product .

Polymer Chemistry

In material science, this compound is being explored as a building block for advanced polymers. Its unique trifluoromethyl group enhances thermal stability and chemical resistance in polymeric materials. This property is particularly beneficial in applications requiring durability under harsh conditions .

Coatings and Adhesives

The compound's reactivity allows it to be incorporated into coatings and adhesives that require superior performance characteristics such as water repellency and resistance to solvents. These attributes make it suitable for use in protective coatings for various industrial applications .

Case Studies

Study FocusFindingsReference
Anticancer ActivityInduces apoptosis in breast cancer cells
Antimicrobial PropertiesEffective against multiple bacterial strains
Neuroprotective EffectsProtects neuronal cells from oxidative stress
Polymer ApplicationsEnhances thermal stability in polymers

Mechanism of Action

The mechanism of action of 3-(Trifluoromethyl)-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

The pyrrolo[3,4-c]pyrazole core allows diverse substitutions, enabling fine-tuning of pharmacological properties. Key analogs include:

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Biological Target(s) Key References
3-Amino-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole -NH₂ at C3 C₅H₈N₄ 124.14 CDK2, Aurora kinases
3-Methyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole -CH₃ at C3 C₆H₁₀N₃ 124.16 N/A (Intermediate)
3-(Trifluoromethyl)-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole -CF₃ at C3 C₅H₇F₃N₃ 178.13 PKCα/β, Aurora kinases
5-Phenylacetyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole -COCH₂Ph at C5 C₁₃H₁₄N₃O 228.27 Aurora kinases

Key Observations :

  • Electron-Withdrawing Groups (e.g., -CF₃): The -CF₃ group increases binding affinity to ATP pockets in kinases by enhancing dipole interactions and steric complementarity. For example, the trifluoromethyl derivative inhibits PKCα/β with IC₅₀ values <100 nM , whereas the amino analog (-NH₂) shows stronger activity against CDK2 (IC₅₀ ~50 nM) .
  • Amino Group (-NH₂): The -NH₂ substituent forms hydrogen bonds with kinase hinge regions, critical for CDK2 inhibition . However, this group may reduce metabolic stability compared to -CF₃ .
  • Bulkier Substituents (e.g., phenylacetyl): 5-Phenylacetyl derivatives exhibit nanomolar potency against Aurora kinases but face challenges in solubility due to increased hydrophobicity .
Physicochemical Properties
Property 3-(Trifluoromethyl) Derivative 3-Amino Derivative 3-Methyl Derivative
LogP (Predicted) 1.8 0.5 1.2
Aqueous Solubility (mg/mL) 0.12 1.5 0.8
Metabolic Stability (t₁/₂) >60 min ~30 min ~45 min

Notes:

  • The -CF₃ group increases lipophilicity (LogP = 1.8) but reduces solubility, necessitating formulation adjustments for in vivo studies .
  • The amino derivative’s higher solubility makes it preferable for oral dosing despite shorter metabolic half-life .

Biological Activity

3-(Trifluoromethyl)-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, making it a valuable candidate for drug development. This article presents a comprehensive overview of the biological activity of this compound, including relevant data tables and case studies.

Structural Characteristics

The molecular formula of this compound is C6H6F3N3C_6H_6F_3N_3, with a molecular weight of approximately 177.13 g/mol. The presence of the trifluoromethyl group contributes significantly to its pharmacological properties by influencing its interaction with biological targets.

Antitumor Activity

Research indicates that compounds with similar structures to this compound exhibit significant antitumor properties. For instance, derivatives of pyrazoles have shown inhibitory activity against various cancer cell lines through mechanisms involving the inhibition of key signaling pathways such as BRAF(V600E) and EGFR .

CompoundActivityReference
1-Methyl-3-(trifluoromethyl)-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazoleInhibitory against BRAF(V600E)
Pyrazole derivativesAntitumor activity in various cell lines

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been highlighted in several studies. For example, certain pyrazole derivatives exhibit potent inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. These findings suggest that this compound may possess similar anti-inflammatory effects.

CompoundCytokine InhibitionReference
Pyrazole derivativesUp to 93% IL-6 inhibition
This compound (hypothetical)Potential based on structure

Antimicrobial Activity

The antimicrobial properties of pyrazole derivatives have also been documented. Compounds similar to this compound have shown efficacy against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of key metabolic pathways.

CompoundMicrobial TargetReference
Pyrazole derivativesEffective against E. coli and Aspergillus niger
This compound (hypothetical)Potential based on structure

Case Studies

Several studies have investigated the biological activity of related compounds:

  • Antitumor Screening : A series of pyrazole derivatives were synthesized and tested against various cancer cell lines. The most active compounds demonstrated significant cytotoxicity and were further evaluated for their mechanisms of action.
  • Anti-inflammatory Efficacy : In a study assessing anti-inflammatory effects in animal models, specific pyrazole derivatives showed comparable efficacy to standard anti-inflammatory drugs like indomethacin.

Q & A

Q. Comparative Table: Common Synthetic Routes

PrecursorReagentsYield (%)Purity (HPLC)Reference
3-Amino-pyrrolopyrazoleCF₃I, K₂CO₃62≥97%
Boc-protected derivativeTFA, (CF₃CO)₂O55≥95%

Advanced: How can crystallographic data resolve contradictions in proposed molecular configurations?

Methodological Answer:
Use single-crystal X-ray diffraction (SC-XRD) with SHELX software (e.g., SHELXL for refinement):

  • Data Collection: Employ a Rigaku SCXmini diffractometer (MoKα radiation, λ = 0.71073 Å) .
  • Refinement: Apply full-matrix least-squares methods. For hydrogen bonding, use O—H⋯N and N—H⋯O constraints (bond lengths: 0.82–0.97 Å) .
  • Case Study: The dihedral angle between pyrrolo and pyrazole rings (4.46°) in a derivative clarified stereochemical ambiguities .

Key Tip: Validate against computational models (DFT) to confirm bond angles and torsional strain .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR: 19^{19}F NMR is essential for confirming trifluoromethyl group integration (δ ≈ -60 to -70 ppm). 1^1H NMR identifies NH protons (δ 8.5–9.5 ppm) .
  • Mass Spectrometry: High-resolution ESI-MS detects molecular ions (e.g., [M+H]⁺ = 228.085 for C₇H₈F₃N₃) .
  • IR Spectroscopy: Look for C-F stretches (1100–1200 cm⁻¹) and NH bends (1600–1700 cm⁻¹) .

Advanced: How can structure-activity relationships (SAR) guide kinase inhibitor design?

Methodological Answer:

  • Core Modifications: Compare trifluoromethyl (CF₃) vs. methyl or fluoro substituents. CF₃ enhances lipophilicity (logP +0.5) and kinase binding via hydrophobic pockets .
  • Case Study: Shi et al. (2010) showed CF₃-substituted derivatives inhibited Aurora-A kinase (IC₅₀ = 12 nM) vs. 45 nM for methyl analogs .

Q. SAR Table: Substituent Effects on Aurora-A Inhibition

SubstituentIC₅₀ (nM)Selectivity (vs. CDK2)
CF₃128.5x
CH₃453.2x
F384.1x

Advanced: How to address discrepancies in biological activity across studies?

Methodological Answer:

  • Orthogonal Assays: Confirm antifungal activity (e.g., MIC = 8 µg/mL ) using both broth microdilution and agar diffusion.
  • Control Experiments: Test against isogenic kinase mutants to verify target specificity .
  • Data Normalization: Use Z-factor scoring to account for assay variability .

Basic: What are recommended storage conditions to ensure compound stability?

Methodological Answer:

  • Dry Form: Store under argon at -20°C in amber vials (degradation <5% over 12 months) .
  • Solution Phase: Use anhydrous DMSO (≤0.1% H₂O) to prevent hydrolysis of the CF₃ group .

Advanced: How to optimize molecular docking for kinase targets?

Methodological Answer:

  • Software: Use AutoDock Vina or Schrödinger Suite.
  • Parameters:
    • Grid box centered on ATP-binding pocket (PDB: 3LD6 for Aurora-A) .
    • Include solvent (explicit water model) and adjust protonation states at pH 7.4 .
  • Validation: Compare docking poses with co-crystallized ligands (RMSD ≤ 2.0 Å acceptable) .

Advanced: What synthetic strategies mitigate low yields in cyclization steps?

Methodological Answer:

  • Microwave-Assisted Synthesis: Reduce reaction time from 24h to 30 min (yield improvement: 55% → 72%) .
  • Catalysis: Use Pd(OAc)₂/Xantphos for Buchwald-Hartwig aminations (yield: 68% vs. 40% without catalyst) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.